molecular formula C23H25N3O3S2 B295218 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide

2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B295218
M. Wt: 455.6 g/mol
InChI Key: BQWIHXCFMXIWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including hematological malignancies. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for these cancers.

Mechanism of Action

2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide selectively binds to BCL-2 protein, preventing it from inhibiting apoptosis (programmed cell death) in cancer cells. This leads to the death of cancer cells, while sparing healthy cells. The mechanism of action of 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide has been extensively studied and validated in preclinical and clinical studies.
Biochemical and Physiological Effects:
2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide has been shown to induce apoptosis in cancer cells, leading to tumor regression. It has also been shown to have minimal toxicity in healthy cells, making it a promising treatment option for cancer. 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide has several advantages for use in lab experiments. It is a highly selective inhibitor of BCL-2 protein, making it a useful tool for studying the role of BCL-2 in cancer. It has also been extensively studied in preclinical and clinical trials, providing a large body of data for researchers to draw from. However, 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide has some limitations for use in lab experiments. It is a small molecule inhibitor that may not accurately reflect the complex interactions of BCL-2 protein in cancer cells. Additionally, its high selectivity may limit its usefulness in studying the broader role of apoptosis in cancer.

Future Directions

There are several future directions for research on 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide. One area of interest is in the development of combination therapies that enhance the efficacy of 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide. Another area of interest is in the identification of biomarkers that can predict response to 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide treatment. Additionally, there is ongoing research into the potential of 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide for the treatment of solid tumors, which have different characteristics than hematological malignancies. Overall, 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide has shown great promise as a potential cancer treatment, and ongoing research is likely to uncover new applications and uses for this small molecule inhibitor.

Synthesis Methods

2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide is synthesized through a multi-step process involving the coupling of two key intermediates, 3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol and 2-methoxy-5-methylbenzoic acid, followed by further chemical modifications. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide has been extensively studied in preclinical and clinical trials for its potential as a cancer treatment. It has shown promising results in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL). 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide has also been studied in combination with other drugs to enhance its efficacy.

properties

Molecular Formula

C23H25N3O3S2

Molecular Weight

455.6 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H25N3O3S2/c1-4-11-26-22(28)20-15-7-5-6-8-18(15)31-21(20)25-23(26)30-13-19(27)24-16-12-14(2)9-10-17(16)29-3/h4,9-10,12H,1,5-8,11,13H2,2-3H3,(H,24,27)

InChI Key

BQWIHXCFMXIWAK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C

Origin of Product

United States

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